molecular formula C6H8O4S B2904738 (2S,5S)-thiolane-2,5-dicarboxylic acid CAS No. 128945-82-4

(2S,5S)-thiolane-2,5-dicarboxylic acid

Cat. No.: B2904738
CAS No.: 128945-82-4
M. Wt: 176.19
InChI Key: VZKPHLAASBCFGX-IMJSIDKUSA-N
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Description

(2S,5S)-Thiolane-2,5-dicarboxylic acid is a chiral, sulfur-containing heterocyclic dicarboxylic acid with a five-membered thiolane ring (a tetrahydrothiophene derivative). This compound features two carboxylic acid groups at the 2 and 5 positions of the ring, with both stereocenters in the S-configuration. Its structure combines the rigidity of a saturated thiolane ring with the bifunctional reactivity of carboxylic acids, making it a valuable building block in organic synthesis and coordination chemistry.

Properties

IUPAC Name

(2S,5S)-thiolane-2,5-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKPHLAASBCFGX-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](S[C@@H]1C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031039
Record name 2,3,4,5-Tetradeoxy-2,5-epithio-D-threo-hexaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17694-78-9
Record name 2,3,4,5-Tetradeoxy-2,5-epithio-D-threo-hexaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-thiolane-2,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a dicarboxylic acid derivative with a thiol under acidic or basic conditions to form the thiolane ring. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-thiolane-2,5-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiolane derivatives with different functional groups.

    Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alcohols, amines, and acyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, esters, amides, and other functionalized thiolane derivatives.

Scientific Research Applications

(2S,5S)-thiolane-2,5-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which (2S,5S)-thiolane-2,5-dicarboxylic acid exerts its effects depends on its interaction with molecular targets. The sulfur atom in the thiolane ring can form bonds with various biomolecules, influencing their structure and function. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (2S,5S)-thiolane-2,5-dicarboxylic acid with structurally related dicarboxylic acids:

Compound Name Core Structure Heteroatom Functional Groups Key Applications References
This compound Saturated thiolane Sulfur (S) Two -COOH groups at 2,5 positions Organic synthesis, MOFs
(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid Saturated pyrrolidine Nitrogen (N) Two -COOH groups at 2,5 positions Organocatalysis (aldol reactions)
1H-Pyrrole-2,5-dicarboxylic acid Aromatic pyrrole Nitrogen (N) Two -COOH groups at 2,5 positions Anti-inflammatory, anti-atherosclerotic
Furan-2,5-dicarboxylic acid (FDCA) Aromatic furan Oxygen (O) Two -COOH groups at 2,5 positions Polymer precursors, hydrogenation
1H-Pyrazole-3,5-dicarboxylic acid Aromatic pyrazole Nitrogen (N) Two -COOH groups at 3,5 positions Lanthanide coordination polymers
Key Observations:
  • Heteroatom Influence :
    • The sulfur in thiolane derivatives enhances chelating ability with soft metal ions (e.g., Co, Mn) compared to nitrogen or oxygen analogs, which prefer hard Lewis acids (e.g., lanthanides) .
    • Pyrrolidine and pyrrole analogs exhibit biological activity due to nitrogen’s role in hydrogen bonding and enzyme interactions .
  • Stereochemistry: The (2S,5S) configuration in thiolane and pyrrolidine derivatives is critical for enantioselective catalysis, as seen in organocatalyzed aldol reactions .

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